molecular formula C18H24N2O2 B14883685 (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B14883685
M. Wt: 300.4 g/mol
InChI Key: DGIPOKRRLDGGEE-ROUUACIJSA-N
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Description

(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 4-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is an intermediate in the production of various pharmaceuticals, including drugs for treating neurological disorders.

    Industry: The compound is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
  • (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
  • (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Uniqueness

(1S,2S)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its methoxy substituents, which impart specific electronic and steric properties. These properties make it particularly effective in certain catalytic and synthetic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2S)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m0/s1

InChI Key

DGIPOKRRLDGGEE-ROUUACIJSA-N

Isomeric SMILES

CN[C@@H](C1=CC=C(C=C1)OC)[C@H](C2=CC=C(C=C2)OC)NC

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC

Origin of Product

United States

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